Cas no 5470-96-2 (quinoline-2-carbaldehyde)

Quinoline-2-carbaldehyde is a versatile heterocyclic aldehyde widely utilized in organic synthesis and pharmaceutical research. Its quinoline backbone imparts unique electronic properties, making it a valuable intermediate for constructing complex molecules, including ligands, catalysts, and bioactive compounds. The aldehyde functional group at the 2-position offers reactivity for condensation, reduction, and nucleophilic addition reactions, enabling diverse derivatization. This compound is particularly useful in medicinal chemistry for developing antimicrobial and antitumor agents due to its structural similarity to pharmacologically active quinoline derivatives. High purity grades are available to ensure consistent performance in sensitive applications. Its stability and well-characterized reactivity profile make it a reliable choice for synthetic workflows.
quinoline-2-carbaldehyde structure
quinoline-2-carbaldehyde structure
Product Name:quinoline-2-carbaldehyde
CAS No:5470-96-2
MF:C10H7NO
MW:157.168682336807
MDL:MFCD00075032
CID:45950
PubChem ID:79619
Update Time:2025-05-25

quinoline-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Quinoline-2-carboxaldehyde
    • Quinaldehyde
    • QUINOLINE-2-CARBALDEHYDE
    • TIMTEC-BB SBB004007
    • 2-FORMYLQUINOLINE
    • 2-QUINOLINECARBALDEHYDE
    • 2-Quinolinecarboxaldehyde
    • 2-​Quinolinecarboxaldeh​yde
    • Q0064
    • SY019180
    • quinolin-2-carboxaldehyde
    • quinolin-2-carbaldehyde
    • EN300-84562
    • AKOS005766030
    • InChI=1/C10H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-7
    • SCHEMBL230838
    • Quinolinecarboxaldehyde
    • BCP22877
    • NS00043539
    • EINECS 226-804-3
    • MFCD00075032
    • SCHEMBL2956928
    • WPYJKGWLDJECQD-UHFFFAOYSA-N
    • SB10623
    • AC-27356
    • W-105607
    • quinoline aldehyde
    • quinoline-2-aldehyde
    • CS-W008168
    • CHEMBL1235569
    • J-650207
    • NSC-27026
    • A7950
    • AI3-52673
    • BCP9000116
    • QUINOLINE,2-CARBOXALDEHYDE
    • NSC 27026
    • HY-W008168
    • STR02188
    • BB 0221288
    • c2-carbonylquinoline
    • Quinaldaldehyde
    • AM804030
    • 2-quinoline carboxaldehyde
    • 2-Quinolinecarboxaldehyde, 97%
    • NSC27026
    • FT-0603710
    • Z1079442398
    • DTXSID90203169
    • 5470-96-2
    • ALBB-021283
    • DB-024747
    • DTXCID40125660
    • STK727090
    • BBL011760
    • quinoline-2-carbaldehyde
    • MDL: MFCD00075032
    • Inchi: 1S/C10H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-7H
    • InChI Key: WPYJKGWLDJECQD-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=C2C=CC=CC2=N1
    • BRN: 113061

Computed Properties

  • Exact Mass: 157.05300
  • Monoisotopic Mass: 157.052763847 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Molecular Weight: 157.17
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • Color/Form: Light white brown to orange crystals or small pieces
  • Density: 1.2230
  • Melting Point: 68.0 to 71.0 deg-C
  • Boiling Point: 314.3 °C at 760 mmHg
  • Flash Point: 151.9 °C
  • Refractive Index: 1.687
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 29.96000
  • LogP: 2.04730
  • Sensitiveness: Air Sensitive
  • Solubility: Slightly soluble in water, soluble in ethanol.

quinoline-2-carbaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39
  • Storage Condition:Cold storage (+4 ° C)

quinoline-2-carbaldehyde Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

quinoline-2-carbaldehyde Pricemore >>

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quinoline-2-carbaldehyde Production Method

quinoline-2-carbaldehyde Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:5470-96-2)喹啉-2-甲醛
Order Number:LE1932039
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:5470-96-2)2-Quinolinecarboxaldehyde
Order Number:sfd4128
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5470-96-2)quinoline-2-carbaldehyde
Order Number:A7950
Stock Status:in Stock
Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):1057.0/212.0
Email:sales@amadischem.com

Additional information on quinoline-2-carbaldehyde

Quinoline-2-Carbaldehyde: A Comprehensive Overview

Quinoline-2-carbaldehyde, also known as 8H-quinolin-2-al or quinaldehyde, is a heterocyclic aromatic compound with the CAS number 5470-96-2. This compound is characterized by its unique structure, which consists of a quinoline ring system with an aldehyde group attached at the 2-position. The quinoline moiety, a bicyclic structure comprising a benzene ring fused to a pyridine ring, imparts interesting electronic and chemical properties to the molecule, making it a subject of interest in various fields of chemistry and materials science.

The synthesis of quinoline-2-carbaldehyde has been extensively studied, with methods ranging from traditional organic synthesis techniques to more modern catalytic approaches. One common method involves the oxidation of quinoline derivatives, such as quinoline-2-methanol, using oxidizing agents like Jones reagent or Dess-Martin periodinane. Recent advancements in catalytic chemistry have also enabled the use of transition metal catalysts, such as palladium or copper complexes, to facilitate the synthesis of this compound under milder conditions.

Quinoline-2-carbaldehyde has found applications in diverse areas due to its versatile reactivity and structural features. In organic synthesis, it serves as an important building block for constructing complex molecules, including pharmaceutical agents and agrochemicals. For instance, it can undergo various condensation reactions with aldehydes or ketones to form heterocyclic compounds with potential bioactivity.

In materials science, quinoline-2-carbaldehyde has been explored for its potential in the development of new materials with unique electronic properties. Recent studies have demonstrated its ability to form self-assembled monolayers on surfaces, which could be useful in the design of sensors or electronic devices.

The biological activity of quinoline-2-carbaldehyde has also been a topic of interest in recent years. Research has shown that this compound exhibits moderate anti-inflammatory and antioxidant properties, making it a candidate for further investigation in drug discovery programs.

In conclusion, quinoline-2-carbaldehyde, with its distinctive chemical structure and versatile reactivity, continues to be a valuable compound in both academic research and industrial applications.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5470-96-2)喹啉-2-甲醛
LE1932039
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:5470-96-2)2-Quinolinecarboxaldehyde
sfd4128
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email